Cas no 81-07-2 (Saccharin)

Saccharin structure
Saccharin structure
Nombre del producto:Saccharin
Número CAS:81-07-2
MF:C7H5NO3S
Megavatios:183.184500455856
MDL:MFCD00005866
CID:34232
PubChem ID:5143

Saccharin Propiedades químicas y físicas

Nombre e identificación

    • Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE
    • 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE
    • 2-SULFOBENZOIC ACID IMIDE
    • AKOS 228-41
    • ANHYDRO-O-SULFAMINEBENZOIC ACID
    • BENZOIC SULPHIMIDE
    • GARANTOSE
    • GLUSIDE
    • INSOLUBLE SACCHARIN
    • O-BENZOIC ACID SULFIMIDE
    • O-BENZOIC SULFIMIDE
    • O-SULFOBENZIMIDE
    • SACCHARIN
    • SACCHARIN 550X
    • SACCHARINE
    • SACCHARINE INSOLUBLE
    • SACCHARIN INSOLUBLE
    • SYNCAL (R) SDI
    • 1,1-Diox-1,2-benzisothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one
    • 1,1-dioxo-1,2-benzisothiazol-3-one
    • 1,1-dioxo-benzo[d]isothiazol-3-one
    • 1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • 1,2-benzisothiazol-3-one 1,1-dioxide
    • 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide
    • 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
    • GLUCID
    • Glycosin
    • Kandiset
    • Natreen
    • Sacarina
    • Saxin
    • Sweeta
    • Sykose
    • Syncal
    • 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide
    • 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide
    • Saccharimide
    • Benzosulfimide
    • Benzoic sulfimide
    • o-Benzosulfimide
    • Saccharinose
    • Benzosulphimide
    • Saccharinol
    • Saccharin acid
    • Benzosulfinide
    • Saccharol
    • Hermesetas
    • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
    • Saccharina
    • Zaharina
    • Sucrette
    • Benzo-2-sulphimide
    • o-Benzoyl sulfimide
    • Sucre edulcor
    • o-Benzoic sulphimide
    • Benzoylsulfonic Imide
    • o-Sulfoben
    • 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)
    • 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole
    • 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one
    • 1,1-Dioxo-1,2-benzothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one
    • 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione
    • 2,3-Dihydro-3-oxobenzisosulfonazole
    • 3-Benzisothiazolinone 1,1-dioxide
    • 3-Hydroxybenzisothiazole-S,S-dioxide
    • 550 Saccharine
    • Benzo[d]isothiazol-3(2H)-one-1,1-dioxide
    • Benzoic sulphinide
    • MeSH ID: D012439
    • Necta Sweet
    • NSC 5349
    • o-Sulfobenzoic acid imide
    • Sucram
    • Saccharin
    • MDL: MFCD00005866
    • Renchi: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
    • Clave inchi: CVHZOJJKTDOEJC-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC=CC=2)S(=O)(=O)N1
    • Brn: 6888

Atributos calculados

  • Calidad precisa: 182.99900
  • Masa isotópica única: 182.999
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 303
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 71.6
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: White monoclinic crystals. Those sublimed in vacuum are needle like crystals.
  • Denso: 0.828
  • Punto de fusión: 226-229 °C (lit.)
  • Punto de ebullición: subl
  • índice de refracción: 1.5500 (estimate)
  • Disolución: acetone: soluble1g in 12mL(lit.)
  • Coeficiente de distribución del agua: 3.3 g/L (20 ºC)
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 71.62000
  • Logp: 1.52830
  • Merck: 8311
  • PKA: 11.68(at 18℃)
  • Disolución: It is slightly soluble in water, ether and chloroform, and soluble in ethanol, ethyl acetate and acetone. Its sodium salt is called saccharin sodium or soluble saccharin. It is easily soluble in water. The sweet taste of dilute aqueous solution is about 300-500 times that of sucrose
  • Sensibilidad: Sensitive to humidity

Saccharin Información de Seguridad

Saccharin Datos Aduaneros

  • Código HS:2925110000
  • Datos Aduaneros:

    China Customs Code:

    2925110000

    Overview:

    HS: 2925110000. Saccharin and its salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:9.0%. general tariff:90.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2925110000. benzo[d]isothiazol-3(2h)-one 1,1-dioxide. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:ab(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tarrif:9.0%. general tariff:90.0%

Saccharin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S28871-250mg
Saccharin
81-07-2
250mg
¥148.0 2021-09-07
MedChemExpress
HY-Y0272-10mM*1mLinDMSO
Saccharin
81-07-2 99.45%
10mM*1mLinDMSO
¥550 2022-05-18
Ambeed
A239294-25g
o-Benzoic Sulfimide
81-07-2 98%
25g
$9.0 2025-02-21
Ambeed
A239294-500g
o-Benzoic Sulfimide
81-07-2 98%
500g
$60.0 2025-02-21
Life Chemicals
F0001-2092-5g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2092-1g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
1g
$21.0 2023-09-07
Ambeed
A239294-10g
o-Benzoic Sulfimide
81-07-2 98%
10g
$7.0 2025-02-21
Life Chemicals
F0001-2092-10g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
10g
$84.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S0040000
Saccharin
81-07-2 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1341-1G
Saccharin
81-07-2
1g
¥880.46 2024-12-22

Saccharin Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Chemistry of nitroimides. 2. Hydrolysis and alcoholysis of nitroimides
Kozlova, I. K.; et al, Izvestiya Akademii Nauk SSSR, 1981, (11), 2556-63

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ;  rt → 85 °C; 1 h, 85 °C
Referencia
Oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to biologically important saccharin derivatives
Xu, Liang; et al, Tetrahedron, 2006, 62(33), 7902-7910

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  10 min, 50 °C
1.2 Catalysts: Titanium tetrachloride ;  48 h, 115 °C
Referencia
TiCl4-promoted direct N-acylation of sulfonamide with carboxylic ester
Fu, Shaomin; et al, Tetrahedron Letters, 2010, 51(44), 5834-5837

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Trichloromethylsilane Solvents: Acetone ;  rt; rt → 56 °C; 24 h, 56 °C
Referencia
Synthesis study of saccharin-methyl-chlorosilane
Li, Xin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(4), 29-31

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  37 h, rt
Referencia
Studies of silyl-transfer photochemical reactions of N-[(trimethylsilyl)alkyl]saccharins
Cho, Dae Won; et al, Bulletin of the Korean Chemical Society, 2010, 31(9), 2453-2458

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  1 h, 20 °C
Referencia
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Chromium sulfate
Referencia
Electrochemistry of drug manufacture. II. 2
Mizuguchi, Jun, Yakugaku Zasshi, 1947, 67, 94-7

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water
Referencia
Further investigations on the two isomeric chlorides of orthosulphobenzoic acid
Remsen, Ira, American Chemical Journal, 1903, 30, 247-309

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Referencia
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: tert-Butanol
Referencia
Sulfobenzoic acid esters. III. Correct structures of the aryl esters
Loev, Bernard; et al, Journal of Organic Chemistry, 1962, 27, 2448-52

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Synthesis of N,N'-bis(imido)dialkyltin
Shcherbakov, V. I.; et al, Zhurnal Obshchei Khimii, 1984, 54(9), 2062-4

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium dodecylthiolate Solvents: Acetonitrile ;  0.5 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  neutralized
Referencia
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide ,  Zirconium oxychloride Solvents: Acetic anhydride
Referencia
O-Toluenesulfonamide catalytic oxidation in the liquid phase. I. Synthesis of 3-oxo-2,3-dihydrobenz[d]isothiazole 1,1-dioxide (saccharin) from o-toluenesulfonamide
Ioffe, E. A.; et al, Latvijas PSR Zinatnu Akademijas Vestis, 1990, (5), 613-16

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  3 h, rt
Referencia
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referencia
Tilcotil studies. Part 2. [4 + 2] Additions with isothiazol-3(2H)-one 1,1-dioxide
Burri, Kaspar F., Helvetica Chimica Acta, 1990, 73(1), 69-80

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ;  12 h, rt
Referencia
Synthesis, characterization and antimicrobial evaluation of new 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-derivatives
Kamble, Dhanraj P.; et al, Oriental Journal of Chemistry, 2021, 37(4), 797-804

Synthetic Routes 17

Condiciones de reacción
Referencia
Reactions with pseudosaccharin chloride. III. Novel fragmentation reaction leading to multiple bond formation
Hettler, Hans; et al, Tetrahedron Letters, 1966, (48), 6031-5

Saccharin Raw materials

Saccharin Preparation Products

Saccharin Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81-07-2)Saccharin
Número de pedido:1613523
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 16:58
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81-07-2)Saccharin
Número de pedido:A1205209
Estado del inventario:in Stock
Cantidad:2.5kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:41
Precio ($):167.0
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-07-2)Saccharin
sfd4080
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-07-2)Saccharin
1613523
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe